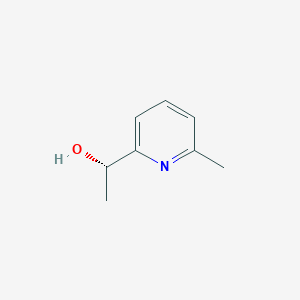![molecular formula C10H16N2O2 B1451637 N-Ethyl-3-[(2-furylmethyl)amino]propanamide CAS No. 1040691-71-1](/img/structure/B1451637.png)
N-Ethyl-3-[(2-furylmethyl)amino]propanamide
Übersicht
Beschreibung
N-Ethyl-3-[(2-furylmethyl)amino]propanamide is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an amide group, which is a functional group characterized by a carbonyl group linked to a nitrogen atom.
Vorbereitungsmethoden
The synthesis of N-Ethyl-3-[(2-furylmethyl)amino]propanamide typically involves the reaction of N-ethylpropanamide with 2-furylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
N-Ethyl-3-[(2-furylmethyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-[(2-furylmethyl)amino]propanamide is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial processes for the synthesis of specialized chemicals .
Wirkmechanismus
The mechanism of action of N-Ethyl-3-[(2-furylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-3-[(2-furylmethyl)amino]propanamide can be compared with other similar compounds, such as:
N-Methyl-3-[(2-furylmethyl)amino]propanamide: This compound has a similar structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and binding properties.
N-Ethyl-3-[(2-thienylmethyl)amino]propanamide: This compound features a thienyl ring (a five-membered ring containing sulfur) instead of a furan ring. The presence of sulfur can influence the compound’s chemical and biological properties.
N-Ethyl-3-[(2-pyridylmethyl)amino]propanamide: This compound contains a pyridyl ring (a six-membered ring containing nitrogen) instead of a furan ring.
Eigenschaften
IUPAC Name |
N-ethyl-3-(furan-2-ylmethylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-12-10(13)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCKRROADKLEHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


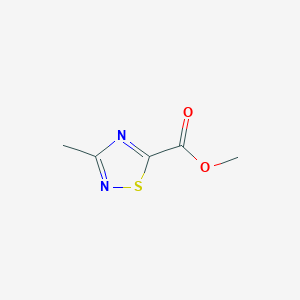
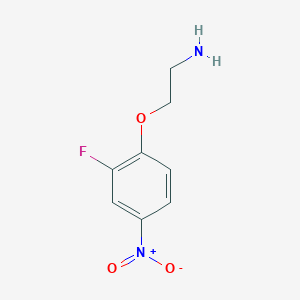

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)

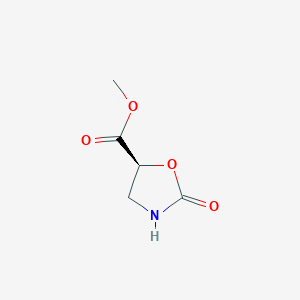
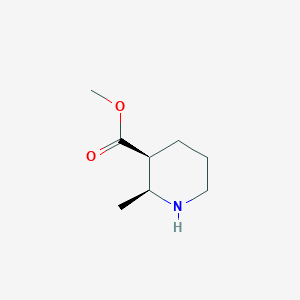



![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
